Cas no 821777-13-3 (Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-)
821777-13-3 structure
Product Name:Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-
CAS-nummer:821777-13-3
MF:C11H13F3N2O3
MW:278.227733373642
CID:697263
PubChem ID:11471434
Update Time:2025-04-19
Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-
- N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)aniline
- 821777-13-3
- SCHEMBL3058229
- DTXSID50467003
- (2-methoxyethyl)-methyl-(4-nitro-2-trifluoromethyl-phenyl) amine
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- Inchi: 1S/C11H13F3N2O3/c1-15(5-6-19-2)10-4-3-8(16(17)18)7-9(10)11(12,13)14/h3-4,7H,5-6H2,1-2H3
- InChI-sleutel: KFDGLMGPBDSHIN-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C=CC=1N(C)CCOC)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 278.08782677g/mol
- Monoisotopische massa: 278.08782677g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 58.3Ų
Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)- Gerelateerde literatuur
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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